molecular formula C26H14Cl2O6 B14359144 Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate CAS No. 96123-42-1

Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate

Cat. No.: B14359144
CAS No.: 96123-42-1
M. Wt: 493.3 g/mol
InChI Key: HJDRSUNTMRAEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate is a chemical compound known for its unique structure and properties. It is characterized by the presence of two chlorocarbonyl groups attached to phenyl rings, which are further connected to a naphthalene-2,6-dicarboxylate core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate typically involves the reaction of naphthalene-2,6-dicarboxylic acid with 4-(chlorocarbonyl)phenyl derivatives. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the naphthalene core .

Mechanism of Action

The mechanism by which Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorocarbonyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-chlorophenyl) naphthalene-2,6-dicarboxylate
  • Bis(4-methoxycarbonyl)phenyl naphthalene-2,6-dicarboxylate

Uniqueness

Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate is unique due to the presence of chlorocarbonyl groups, which confer distinct reactivity and functional properties compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

CAS No.

96123-42-1

Molecular Formula

C26H14Cl2O6

Molecular Weight

493.3 g/mol

IUPAC Name

bis(4-carbonochloridoylphenyl) naphthalene-2,6-dicarboxylate

InChI

InChI=1S/C26H14Cl2O6/c27-23(29)15-5-9-21(10-6-15)33-25(31)19-3-1-17-13-20(4-2-18(17)14-19)26(32)34-22-11-7-16(8-12-22)24(28)30/h1-14H

InChI Key

HJDRSUNTMRAEFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)OC(=O)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC4=CC=C(C=C4)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.